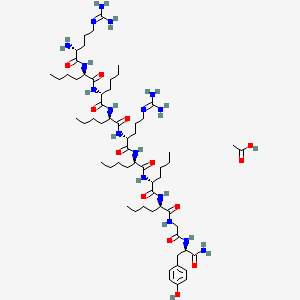

Delmitide Acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

501019-16-5 |

|---|---|

Molecular Formula |

C61H109N17O13 |

Molecular Weight |

1288.6 g/mol |

IUPAC Name |

acetic acid;(2R)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-N-[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[2-[[(2R)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]hexanamide |

InChI |

InChI=1S/C59H105N17O11.C2H4O2/c1-7-13-22-40(51(81)68-36-48(78)69-47(49(61)79)35-37-29-31-38(77)32-30-37)71-53(83)42(24-15-9-3)73-55(85)44(26-17-11-5)75-57(87)46(28-20-34-67-59(64)65)76-56(86)45(27-18-12-6)74-54(84)43(25-16-10-4)72-52(82)41(23-14-8-2)70-50(80)39(60)21-19-33-66-58(62)63;1-2(3)4/h29-32,39-47,77H,7-28,33-36,60H2,1-6H3,(H2,61,79)(H,68,81)(H,69,78)(H,70,80)(H,71,83)(H,72,82)(H,73,85)(H,74,84)(H,75,87)(H,76,86)(H4,62,63,66)(H4,64,65,67);1H3,(H,3,4)/t39-,40-,41-,42-,43-,44-,45-,46-,47-;/m1./s1 |

InChI Key |

LTDMAMSELCSERL-XCQJOGLYSA-N |

Isomeric SMILES |

CCCC[C@H](C(=O)N[C@H](CCCC)C(=O)N[C@H](CCCC)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCC)C(=O)N[C@H](CCCC)C(=O)N[C@H](CCCC)C(=O)NCC(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@@H](CCCN=C(N)N)N.CC(=O)O |

Canonical SMILES |

CCCCC(C(=O)NC(CCCC)C(=O)NC(CCCC)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCC)C(=O)NC(CCCC)C(=O)NC(CCCC)C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CCCN=C(N)N)N.CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of the Immunomodulatory Peptide RDP58

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of RDP58, a promising immunomodulatory decapeptide. The content herein is curated for researchers, scientists, and professionals involved in drug development, offering detailed methodologies and insights into the manufacturing and characterization of this therapeutic peptide.

Introduction to RDP58

RDP58 is a synthetic decapeptide with the amino acid sequence NH2-arg-norleucine(nle)-nle-arg-nle-nle-nle-gly-tyr-CONH2. It has demonstrated significant anti-inflammatory properties by disrupting intracellular signaling pathways associated with the Toll-like receptor (TLR) and tumor necrosis factor (TNF) receptor families. Specifically, RDP58 has been shown to inhibit the formation of the MyD88-IRAK-TRAF6 protein complex, a critical juncture in the inflammatory cascade.[1][2][3] This disruption leads to a downstream reduction in the production of key pro-inflammatory cytokines, including TNF-α, interferon-gamma (IFN-γ), interleukin-2 (IL-2), IL-6, and IL-12.[4]

RDP58 Peptide Synthesis

The synthesis of RDP58 is best achieved through Solid-Phase Peptide Synthesis (SPPS) utilizing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support, enabling efficient purification and high yields.

Synthesis Workflow

The overall workflow for the solid-phase synthesis of RDP58 is depicted below.

Caption: RDP58 Solid-Phase Peptide Synthesis Workflow.

Experimental Protocol: Solid-Phase Peptide Synthesis of RDP58

This protocol outlines a standard procedure for the manual or automated synthesis of RDP58 on a 0.1 mmol scale.

Materials and Reagents:

-

Rink Amide resin (0.3-0.8 mmol/g substitution)

-

Fmoc-Tyr(tBu)-OH

-

Fmoc-Gly-OH

-

Fmoc-Nle-OH

-

Fmoc-Arg(Pbf)-OH

-

Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection Solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water

-

Peptide synthesis vessel

-

Shaker or automated peptide synthesizer

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the reaction vessel.

-

First Amino Acid Coupling (Fmoc-Tyr(tBu)-OH):

-

Pre-activate Fmoc-Tyr(tBu)-OH (4 eq) with HBTU/HATU (3.9 eq) and DIPEA (8 eq) in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the resin and shake for 2-4 hours.

-

Wash the resin thoroughly with DMF and DCM.

-

-

Fmoc Deprotection:

-

Add 20% piperidine in DMF to the resin and shake for 5 minutes.

-

Drain and repeat the piperidine treatment for an additional 15 minutes.

-

Wash the resin extensively with DMF.

-

-

Subsequent Amino Acid Couplings:

-

Repeat the coupling and deprotection steps for each amino acid in the sequence (Gly, Nle, Nle, Nle, Arg(Pbf), Nle, Nle, Arg(Pbf)). Use a 4-fold excess of protected amino acids and coupling reagents.

-

-

Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 3.

-

Cleavage and Side-Chain Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

-

Table 1: Summary of Reagents for RDP58 SPPS

| Reagent/Material | Purpose | Typical Excess (relative to resin substitution) |

| Rink Amide Resin | Solid support for peptide synthesis | N/A |

| Fmoc-protected Amino Acids | Building blocks of the peptide chain | 4 equivalents |

| HBTU/HATU | Coupling (activating) agent | 3.9 equivalents |

| DIPEA | Base for coupling reaction | 8 equivalents |

| 20% Piperidine in DMF | Fmoc deprotection agent | N/A |

| TFA/TIS/Water Cocktail | Cleavage and side-chain deprotection | N/A |

RDP58 Peptide Purification

The crude RDP58 peptide is purified using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique separates the target peptide from impurities based on hydrophobicity.

Purification Workflow

The general workflow for the purification of RDP58 is outlined below.

Caption: RDP58 Purification and Analysis Workflow.

Experimental Protocol: RP-HPLC Purification of RDP58

This protocol provides a general method for the purification of crude RDP58. Optimization of the gradient may be required based on the specific impurity profile.

Materials and Reagents:

-

Crude RDP58 peptide

-

Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water

-

Mobile Phase B: 0.1% (v/v) TFA in acetonitrile (ACN)

-

Preparative C18 RP-HPLC column (e.g., 10 µm particle size, 100-300 Å pore size)

-

HPLC system with a fraction collector

-

Lyophilizer

Procedure:

-

Sample Preparation: Dissolve the crude RDP58 peptide in a minimal amount of Mobile Phase A, with the addition of a small amount of ACN or acetic acid if necessary to aid dissolution.

-

Column Equilibration: Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

-

Chromatographic Separation:

-

Inject the dissolved crude peptide onto the column.

-

Elute the peptide using a linear gradient of Mobile Phase B. A suggested starting gradient is 5% to 65% Mobile Phase B over 60 minutes.

-

Monitor the elution profile at 220 nm and 280 nm.

-

-

Fraction Collection: Collect fractions corresponding to the major peptide peak.

-

Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC and mass spectrometry.

-

Pooling and Lyophilization: Pool the fractions with the desired purity (typically >95%) and lyophilize to obtain the final purified RDP58 peptide as a white, fluffy powder.

Table 2: Typical RP-HPLC Parameters for RDP58 Purification

| Parameter | Condition |

| Column | Preparative C18, 10 µm, 100-300 Å |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Flow Rate | Dependent on column dimensions (e.g., 10-20 mL/min for a 21.2 mm ID column) |

| Gradient | 5-65% B over 60 minutes (to be optimized) |

| Detection | UV at 220 nm and 280 nm |

| Purity Target | >95% |

RDP58 Signaling Pathway and Mechanism of Action

RDP58 exerts its anti-inflammatory effects by targeting the MyD88-dependent signaling pathway, which is crucial for the inflammatory response initiated by TLRs and the IL-1 receptor.

Caption: RDP58 Mechanism of Action on the TLR Signaling Pathway.

Experimental Protocol: Co-Immunoprecipitation to Assess RDP58 Activity

This protocol can be used to demonstrate the inhibitory effect of RDP58 on the interaction between components of the MyD88 signaling complex.

Materials and Reagents:

-

Cell line expressing components of the TLR signaling pathway (e.g., HEK293T cells transfected with TLR4, MD-2, CD14, MyD88, IRAK1, and TRAF6)

-

LPS (Lipopolysaccharide)

-

RDP58

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies for immunoprecipitation (e.g., anti-MyD88 or anti-TRAF6)

-

Protein A/G agarose beads

-

Antibodies for Western blotting (e.g., anti-IRAK1, anti-MyD88, anti-TRAF6)

-

SDS-PAGE gels and Western blotting apparatus

Procedure:

-

Cell Treatment: Culture cells and treat with or without RDP58 for a specified time (e.g., 1 hour) before stimulating with LPS for a short period (e.g., 15-30 minutes).

-

Cell Lysis: Lyse the cells and collect the protein lysate.

-

Immunoprecipitation:

-

Incubate the cell lysates with the primary antibody (e.g., anti-MyD88) overnight at 4°C.

-

Add Protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

-

Elution and Western Blotting:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against the interacting proteins (e.g., anti-IRAK1 and anti-TRAF6) to assess the level of co-immunoprecipitation. A reduction in the amount of co-precipitated IRAK1 and TRAF6 in the RDP58-treated samples would indicate inhibition of complex formation.

-

Quantitative Data

While specific, publicly available quantitative data on the synthesis yield and purity of RDP58 from a manufacturing setting is limited, typical yields for solid-phase synthesis of a decapeptide of this nature can be expected to be in the range of 30-60% after purification, with a final purity of >95% as determined by RP-HPLC. The net peptide content, which accounts for water and counter-ions, is typically around 70-85%.

Table 3: Expected Quantitative Data for RDP58 Synthesis and Purification

| Parameter | Expected Value | Method of Analysis |

| Crude Peptide Yield | 70-90% | Gravimetric |

| Purified Peptide Yield | 30-60% | Gravimetric |

| Purity | >95% | RP-HPLC (UV 220 nm) |

| Identity | Confirmed | Mass Spectrometry |

| Net Peptide Content | 70-85% | Amino Acid Analysis |

Conclusion

The synthesis and purification of RDP58 can be reliably achieved using established solid-phase peptide synthesis and RP-HPLC methodologies. The protocols outlined in this guide provide a solid foundation for the production of high-purity RDP58 for research and preclinical development. Further optimization of the synthesis and purification steps may be necessary to achieve desired yields and purity levels for large-scale production. The experimental protocols for elucidating its mechanism of action confirm its targeted effect on the MyD88 signaling pathway, reinforcing its potential as a novel anti-inflammatory therapeutic.

References

- 1. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 2. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 3. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 4. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

Delmitide Acetate: A Deep Dive into its Mechanism of Action in Inflammatory Bowel Disease

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Delmitide acetate (formerly known as RDP58) is a novel, orally active, synthetic d-amino acid decapeptide with potent anti-inflammatory properties that has shown promise in the treatment of inflammatory bowel disease (IBD), particularly ulcerative colitis. Its unique mechanism of action sets it apart from many existing therapies. This technical guide provides a comprehensive overview of the molecular pathways influenced by this compound, supported by preclinical and clinical data. The document details the experimental methodologies used to elucidate its function and visualizes the key signaling cascades through detailed diagrams.

Core Mechanism of Action

This compound exerts its anti-inflammatory effects through a multi-faceted approach, primarily by modulating innate immune signaling pathways and promoting cytoprotective responses.

Inhibition of Pro-inflammatory Cytokine Production

This compound is a potent inhibitor of the production of several key pro-inflammatory cytokines implicated in the pathogenesis of IBD, including Tumor Necrosis Factor-alpha (TNF-α), Interferon-gamma (IFN-γ), and Interleukin-12 (IL-12). This inhibition occurs at the level of signal transduction, upstream of mitogen-activated protein kinase (MAPK) activation.

Disruption of Toll-like Receptor (TLR) Signaling

A pivotal aspect of this compound's mechanism is its ability to disrupt cellular signaling cascades initiated by Toll-like receptors (TLRs) and the TNF receptor superfamily. Specifically, Delmitide has been shown to inhibit the formation of the MyD88-IL-1 receptor-associated kinase (IRAK)-TRAF6 signaling complex. MyD88 is a critical adaptor protein for nearly all TLRs (except TLR3) and the IL-1 receptor family. By interfering with this complex, Delmitide effectively blocks the downstream activation of key transcription factors such as NF-κB and AP-1, which are responsible for transcribing the genes of many pro-inflammatory cytokines.

Upregulation of Heme Oxygenase-1 (HO-1)

In addition to its inhibitory effects on pro-inflammatory pathways, this compound upregulates the expression and activity of Heme Oxygenase-1 (HO-1). HO-1 is a cytoprotective enzyme with potent anti-inflammatory, anti-oxidant, and anti-apoptotic properties. The induction of HO-1 is primarily mediated by the transcription factor Nrf2. The upregulation of HO-1 by Delmitide likely contributes to the resolution of inflammation and tissue protection in the gut.

Modulation of Gut Microbiota

Recent preclinical evidence suggests that the therapeutic effects of this compound may be dependent on the intestinal microbiota. In a dextran sodium sulfate (DSS)-induced colitis model, oral administration of Delmitide was found to alter the composition of the gut microbiota, leading to an increase in short-chain fatty acid (SCFA)-producing bacteria. The resulting increase in SCFAs was associated with a promotion in the generation of regulatory T cells (Tregs), which play a crucial role in maintaining immune homeostasis in the gut.

Signaling Pathways

The following diagram illustrates the proposed mechanism of action of this compound at the molecular level.

Caption: this compound's dual mechanism of action.

Quantitative Data from Preclinical and Clinical Studies

The efficacy of this compound has been evaluated in both preclinical models of colitis and in clinical trials for ulcerative colitis.

Table 1: Summary of Preclinical Data in Mouse Colitis Models

| Model | Treatment | Key Findings | Reference |

| CPT-11-induced colitis | This compound (2.5, 5, 10 mg/kg/day, oral) | Significantly reduced diarrhea, mucosal inflammation, and mortality. Suppressed production of TNF-α, IFN-γ, and IL-12. | |

| DSS-induced colitis | This compound (5 and 10 mg/kg/day, oral) | Significantly reduced Disease Activity Index (DAI) and histological scores. Reduced TNF production and neutrophil infiltration in the colon. | |

| DSS-induced colitis | This compound (oral) | Ameliorated colitis by altering gut microbiota, increasing SCFAs, and promoting Treg generation. |

Table 2: Summary of Clinical Trial Data in Mild-to-Moderate Ulcerative Colitis

| Trial Phase | Treatment Groups | Primary Endpoint | Key Results | Reference |

| Phase II | Placebo (n=13) vs. RDP58 100 mg/day (n=21) for 28 days | Treatment Success (SCCAI ≤ 3) | 46% (Placebo) vs. 29% (RDP58), p=0.46. Not effective at this dose. | |

| Phase II | Placebo (n=30) vs. RDP58 200 mg/day (n=31) vs. RDP58 300 mg/day (n=32) for 28 days | Treatment Success (SCCAI ≤ 3) | 43% (Placebo) vs. 71% (200 mg, p=0.016) and 72% (300 mg, p=0.016). | |

| Histological Improvement | Significant improvement vs. placebo (p=0.002). | |||

| Sigmoidoscopy Score Improvement | Improvement noted but not statistically significant vs. placebo. | |||

| Safety | Well-tolerated with no significant difference in adverse events compared to placebo. |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the evaluation of this compound.

DSS-Induced Colitis Mouse Model

This is a widely used model to induce acute colitis that mimics aspects of ulcerative colitis.

Objective: To evaluate the efficacy of this compound in reducing the severity of colitis.

Methodology:

-

Animal Model: C57BL/6 mice are typically used.

-

Induction of Colitis: Mice are provided with drinking water containing 2.5% (w/v) dextran sodium sulfate (DSS) ad libitum for 7 consecutive days.

-

Treatment: A treatment group receives this compound (e.g., 5 or 10 mg/kg/day) via oral gavage. A control group receives a vehicle (e.g., saline).

-

Assessment of Colitis Severity:

-

Disease Activity Index (DAI): Calculated daily based on weight loss, stool consistency, and presence of blood in the stool.

-

Colon Length: Measured at the end of the study as a marker of inflammation (shorter colon indicates more severe inflammation).

-

Histological Analysis: Colon tissue is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin). A scoring system is used to evaluate the degree of inflammation, crypt damage, and ulceration.

-

Myeloperoxidase (MPO) Assay: To quantify neutrophil infiltration in the colon tissue.

-

Cytokine Measurement: Colon tissue homogenates or serum can be used to measure levels of TNF-α and other cytokines via ELISA.

-

-

Microbiota Analysis (optional): Fecal samples are collected for 16S rRNA gene sequencing to analyze changes in the gut microbiota composition.

Caption: Experimental workflow for the DSS-induced colitis model.

Clinical Trial Protocol for Ulcerative Colitis

This protocol outlines the design of the Phase II clinical trials that demonstrated the efficacy of this compound.

Objective: To assess the efficacy and safety of this compound in patients with mild-to-moderate active ulcerative colitis.

Methodology:

-

Study Design: Double-blind, randomized, placebo-controlled, multicenter study.

-

Patient Population: Patients with a diagnosis of mild-to-moderate active ulcerative colitis.

-

Randomization: Patients are randomized to receive either placebo or this compound at different doses (e.g., 200 mg/day or 300 mg/day).

-

Treatment Duration: 28 days.

-

Primary Efficacy Endpoint: Treatment success, defined as a Simple Clinical Colitis Activity Index (SCCAI) score of no more than 3 at day 28.

-

Secondary Endpoints:

-

Change in sigmoidoscopy score from baseline to day 28.

-

Change in rectal biopsy histology score from baseline to day 28.

-

-

Safety Assessment: Monitoring and recording of all adverse events throughout the study.

Conclusion

This compound represents a promising oral therapy for inflammatory bowel disease with a novel mechanism of action. By targeting the upstream MyD88-dependent signaling pathway, it effectively reduces the production of key pro-inflammatory cytokines. Furthermore, its ability to upregulate the cytoprotective enzyme HO-1 and positively modulate the gut microbiota provides a multi-pronged approach to managing the complex pathology of IBD. The positive results from Phase II clinical trials in ulcerative colitis patients warrant further investigation in larger, Phase III studies to confirm its efficacy and safety profile for this debilitating disease.

RDP58: A Technical Guide to its Molecular Targets in Signal Transduction Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

RDP58 is a novel, rationally designed decapeptide with potent anti-inflammatory properties. Developed by SangStat Medical Corporation and later acquired by Genzyme, this synthetic d-amino acid peptide has demonstrated significant therapeutic potential in a range of inflammatory and autoimmune conditions, including inflammatory bowel disease (ulcerative colitis and Crohn's disease), dermatitis, and cystitis.[1][2][3][4][5] This technical guide provides an in-depth overview of RDP58's core mechanism of action, its molecular targets within key signal transduction pathways, and a summary of its observed effects. This document also outlines detailed methodologies for key experiments relevant to the study of RDP58 and similar immunomodulatory compounds.

Core Mechanism of Action: Targeting the MyD88-Dependent Signaling Pathway

RDP58 exerts its anti-inflammatory effects by targeting a critical upstream signaling complex in the innate immune response: the MyD88-IRAK-TRAF6 complex.[3][6] This complex is a central node for signal transduction downstream of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R) family, which are key initiators of the inflammatory cascade in response to pathogens and tissue damage.

By disrupting the formation and/or function of the MyD88-IRAK-TRAF6 complex, RDP58 effectively blunts the downstream activation of key signaling cascades, namely the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.[3]

Signaling Pathway Downstream of MyD88 and the Impact of RDP58

Caption: RDP58's mechanism of action in the MyD88-dependent signaling pathway.

Quantitative Data Summary

While specific binding affinities (Kd) of RDP58 to the MyD88-IRAK-TRAF6 complex and precise IC50 values for cytokine inhibition are not publicly available, numerous studies have demonstrated its potent anti-inflammatory effects. The following tables summarize the key quantitative findings from preclinical and clinical studies.

Table 1: Preclinical Efficacy of RDP58 in a Model of Cystitis

| Parameter | Condition | Effect of RDP58 | Percentage Reduction | p-value | Reference |

| Inflammatory Parameters | LPS-induced cystitis in mice | Significant decrease | 82% | <0.05 | [3] |

| TNF-α Production | LPS-induced cystitis in mice | Abolished within 4 hours | 100% | <0.05 | [3] |

| Substance P (SP) Production | LPS-induced cystitis in mice | Significant decrease | >40% | <0.05 | [3] |

| Nerve Growth Factor (NGF) Production | LPS-induced cystitis in mice | Significant decrease | >85% | <0.05 | [3] |

Table 2: Clinical Efficacy of RDP58 in Ulcerative Colitis (Phase II)

| Dose | Treatment Success Rate | Placebo Success Rate | p-value | Histology Score Improvement | p-value (Histology) | Reference |

| 100 mg/day | 29% | 46% | 0.46 | Not significant | - | [6] |

| 200 mg/day | 71% | 43% | 0.016 | Significant | 0.002 | [6] |

| 300 mg/day | 72% | 43% | 0.016 | Significant | 0.002 | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anti-inflammatory effects of RDP58.

Co-Immunoprecipitation (Co-IP) for MyD88-IRAK-TRAF6 Interaction

This protocol is designed to assess the ability of RDP58 to disrupt the formation of the MyD88-IRAK-TRAF6 signaling complex.

a. Cell Culture and Treatment:

-

Culture human monocytic cell lines (e.g., THP-1) or other appropriate cell types in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Differentiate THP-1 cells into a macrophage-like phenotype by treating with phorbol 12-myristate 13-acetate (PMA) at a concentration of 100 ng/mL for 48 hours.

-

Pre-incubate the differentiated cells with varying concentrations of RDP58 or vehicle control for 1-2 hours.

-

Stimulate the cells with a TLR agonist, such as lipopolysaccharide (LPS) at 1 µg/mL, for 15-30 minutes to induce the formation of the MyD88-IRAK-TRAF6 complex.

b. Cell Lysis and Immunoprecipitation:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant.

-

Pre-clear the lysates with protein A/G-agarose beads.

-

Incubate the pre-cleared lysates overnight at 4°C with an antibody targeting one of the complex components (e.g., anti-MyD88, anti-IRAK, or anti-TRAF6).

-

Add protein A/G-agarose beads to the antibody-lysate mixture and incubate for 2-4 hours to capture the immune complexes.

c. Western Blotting:

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Probe the membrane with primary antibodies against the other components of the complex (e.g., if you immunoprecipitated with anti-MyD88, probe with anti-IRAK and anti-TRAF6).

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cytokine Production Assay (ELISA)

This protocol measures the effect of RDP58 on the production of pro-inflammatory cytokines.

a. Cell Culture and Treatment:

-

Seed peripheral blood mononuclear cells (PBMCs) or a relevant cell line in a 96-well plate.

-

Pre-treat the cells with various concentrations of RDP58 for 1-2 hours.

-

Stimulate the cells with an appropriate stimulus (e.g., LPS for TNF-α production) for 18-24 hours.

b. ELISA Procedure:

-

Collect the cell culture supernatants.

-

Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α) overnight at 4°C.

-

Wash the plate and block non-specific binding sites.

-

Add the cell culture supernatants and a standard curve of the recombinant cytokine to the plate and incubate.

-

Wash the plate and add a biotinylated detection antibody specific for the cytokine.

-

Incubate with streptavidin-HRP.

-

Add a substrate solution (e.g., TMB) and stop the reaction.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cytokine concentrations in the samples based on the standard curve.

Western Blot for MAPK Phosphorylation

This protocol assesses the effect of RDP58 on the activation of downstream MAPK signaling pathways.

a. Cell Culture, Treatment, and Lysis:

-

Follow the cell culture and treatment steps as described in the Co-IP protocol.

-

After stimulation, lyse the cells in a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.

b. Western Blotting:

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies specific for the phosphorylated forms of p38 and JNK (e.g., anti-phospho-p38, anti-phospho-JNK).

-

To ensure equal protein loading, strip the membrane and re-probe with antibodies against the total forms of p38 and JNK.

-

Proceed with secondary antibody incubation and detection as described in the Co-IP protocol.

Experimental Workflow Visualization

Caption: A generalized experimental workflow for characterizing the effects of RDP58.

Conclusion

RDP58 represents a promising therapeutic agent for a variety of inflammatory diseases due to its targeted mechanism of action. By disrupting the MyD88-IRAK-TRAF6 signaling complex, RDP58 effectively inhibits the production of a broad range of pro-inflammatory cytokines. The data summarized in this guide highlight its potential as a safe and effective oral therapy. Further research focusing on the precise molecular interactions and the pharmacokinetics of RDP58 will be crucial for its continued development and clinical application.

References

- 1. | BioWorld [bioworld.com]

- 2. Topical application of a novel immunomodulatory peptide, RDP58, reduces skin inflammation in the phorbol ester-induced dermatitis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ovid.com [ovid.com]

- 4. RDP58, a novel immunomodulatory peptide with anti-inflammatory effects. A pharmacological study in trinitrobenzene sulphonic acid colitis and Crohn disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. RDP58, a locally active TNF inhibitor, is effective in the dextran sulphate mouse model of chronic colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. RDP58 is a novel and potentially effective oral therapy for ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

Delmitide Acetate (RDP58): A Deep Dive into its Role in Innate Immunity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Delmitide Acetate, also known as RDP58, is a synthetic, protease-resistant d-amino acid decapeptide with potent anti-inflammatory and immunomodulatory properties. Developed through computer-aided rational design, Delmitide has demonstrated significant therapeutic potential in a variety of preclinical and clinical models of inflammatory diseases. Its primary mechanism of action involves the targeted disruption of key signaling pathways within the innate immune system, leading to a reduction in the production of a broad range of pro-inflammatory cytokines. This technical guide provides an in-depth analysis of Delmitide's role in innate immunity, focusing on its mechanism of action, supported by quantitative data from key experimental studies, detailed experimental protocols, and visual representations of the involved signaling pathways.

Introduction to this compound (RDP58)

This compound is a novel decapeptide (H2N-arg-nle-nle-nle-arg-nle-nle-nle-gly-tyr-CONH2) designed to modulate the innate immune response.[1] The innate immune system provides the first line of defense against pathogens and is initiated by the recognition of pathogen-associated molecular patterns (PAMPs) by pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs). Upon activation, these receptors trigger intracellular signaling cascades that culminate in the production of pro-inflammatory cytokines and chemokines. While essential for host defense, dysregulation of these pathways can lead to chronic inflammation and autoimmune diseases. Delmitide has been shown to be a potent inhibitor of the production of several key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interferon-gamma (IFN-γ), Interleukin-2 (IL-2), IL-6, and IL-12.[2] This inhibitory action is central to its therapeutic effects observed in models of inflammatory bowel disease, dermatitis, and cystitis.[2][3][4]

Mechanism of Action: Targeting the MyD88-Dependent Signaling Pathway

The primary mechanism through which Delmitide exerts its anti-inflammatory effects is by disrupting the formation of a critical intracellular signaling complex downstream of TLRs and the IL-1 receptor (IL-1R).[2][5] This complex, composed of Myeloid differentiation primary response 88 (MyD88), Interleukin-1 receptor-associated kinase (IRAK), and TNF receptor-associated factor 6 (TRAF6), is a central node in the propagation of inflammatory signals.[2][5]

The Toll-Like Receptor Signaling Cascade

TLRs are a class of PRRs that recognize a wide array of microbial components. With the exception of TLR3, all TLRs utilize the adaptor protein MyD88 to initiate downstream signaling. Upon ligand binding, TLRs dimerize and recruit MyD88 through interactions between their Toll/Interleukin-1 receptor (TIR) domains. MyD88 then recruits and phosphorylates members of the IRAK family, leading to the formation of a complex with TRAF6. This complex activates downstream kinases, ultimately resulting in the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). These transcription factors then drive the expression of genes encoding pro-inflammatory cytokines.

Delmitide's Point of Intervention

Mechanistic studies have revealed that Delmitide inhibits the formation of the MyD88-IRAK-TRAF6 signaling complex.[5] By preventing the assembly of this crucial protein scaffold, Delmitide effectively blocks the propagation of the inflammatory signal, thereby inhibiting the subsequent activation of NF-κB and the production of pro-inflammatory cytokines.

References

- 1. Modulating bladder neuro-inflammation: RDP58, a novel anti-inflammatory peptide, decreases inflammation and nerve growth factor production in experimental cystitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. RDP58 is a novel and potentially effective oral therapy for ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. RDP58, a novel immunomodulatory peptide with anti-inflammatory effects. A pharmacological study in trinitrobenzene sulphonic acid colitis and Crohn disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. RDP58, a Novel Immunomodulatory Peptide with Anti-Inflammatory Effects. A Pharmacological Study in Trinitrobenzene Sulphonic Acid Colitis and Crohn Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. RDP58 inhibits T cell-mediated bladder inflammation in an autoimmune cystitis model - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of Delmitide Acetate in Ulcerative Colitis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delmitide Acetate, a novel synthetic peptide, has emerged as a promising therapeutic candidate for the treatment of ulcerative colitis (UC), a chronic inflammatory bowel disease. This technical guide provides a comprehensive overview of the preclinical studies investigating the efficacy and mechanism of action of this compound in animal models of UC. The data presented herein is collated from key preclinical publications and is intended to serve as a detailed resource for researchers and professionals in the field of drug development.

Efficacy in Animal Models of Ulcerative Colitis

This compound (also known as RDP58) has demonstrated significant efficacy in reducing the severity of colitis in well-established preclinical models. The primary models utilized have been the dextran sodium sulfate (DSS)-induced colitis model in mice and the trinitrobenzene sulfonic acid (TNBS)-induced colitis model in rats.

Dextran Sodium Sulfate (DSS)-Induced Colitis Model

Oral administration of this compound has been shown to markedly ameliorate the clinical and pathological features of DSS-induced colitis.

Table 1: Efficacy of this compound in DSS-Induced Colitis in Mice

| Parameter | DSS Control Group | This compound (RDP58) Treated Group | Reference |

| Clinical Activity Score | High | Significantly Reduced | [1] |

| Macroscopic Colon Damage | Severe (atrophy, profuse bleeding) | Relatively Normal | [1] |

| Histological Crypt Damage Score | High | Significantly Reduced (p<0.0001) | [1] |

| Neutrophil Infiltration (MPO content) | Elevated | Significantly Reduced (p<0.05) | [1] |

| Colonic Epithelial Cell Apoptosis | High | Almost Completely Prevented | [1] |

| Disease Activity Index (DAI) | High | Significantly Reduced | [2] |

| Histological Scores | High | Significantly Reduced | [2] |

Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis Model

In the TNBS-induced colitis model, which mimics certain aspects of Crohn's disease but is also used to study general intestinal inflammation, oral this compound therapy has shown to be effective.

Table 2: Efficacy of this compound in TNBS-Induced Colitis in Rats

| Parameter | TNBS Control Group | This compound (RDP58) Treated Group | Reference |

| Weight Loss | Significant | Reduced | [3] |

| Diarrhoea | Present | Reduced | [3] |

| Macroscopic Inflammation Score | High | Improved | [3] |

| Histological Inflammation Score | High | Improved | [3] |

Experimental Protocols

DSS-Induced Colitis in Mice

Objective: To induce acute colitis in mice to evaluate the therapeutic efficacy of this compound.

Methodology:

-

Animal Model: C57BL/6 mice are typically used.

-

Induction Agent: Dextran sodium sulfate (DSS) is administered in the drinking water at a concentration of 2.5% to 5% (wt/vol) for a period of 5 to 7 days.[4]

-

Treatment: this compound (RDP58) is administered orally by gavage. A typical dosing regimen is 5 or 10 mg/kg/day.[2]

-

Assessment of Colitis Severity:

-

Clinical Activity Score: This is a composite score based on daily monitoring of body weight loss, stool consistency, and the presence of blood in the stool.[1]

-

Macroscopic Evaluation: At the end of the study, the colon is excised, and its length and the presence of macroscopic damage (e.g., ulceration, bleeding) are assessed.[1]

-

Histological Analysis: Colon tissue sections are stained with hematoxylin and eosin (H&E) and scored for the degree of inflammation, crypt damage, and cellular infiltration.[1][2]

-

Myeloperoxidase (MPO) Assay: MPO activity in the colon tissue is measured as an indicator of neutrophil infiltration.[1]

-

Apoptosis Assay: Apoptosis of colonic epithelial cells is evaluated using methods such as the TUNEL assay.[1]

-

Disease Activity Index (DAI): A standardized scoring system is used to assess the overall disease severity.[2]

-

Experimental Workflow for DSS-Induced Colitis Studies

TNBS-Induced Colitis in Rats

Objective: To induce colitis in rats to assess the anti-inflammatory properties of this compound.

Methodology:

-

Animal Model: Wistar rats are commonly used.

-

Induction Agent: 2,4,6-trinitrobenzene sulfonic acid (TNBS) is dissolved in ethanol and administered intra-rectally.[3]

-

Treatment: this compound (RDP58) is administered orally for a period of 7 days.[3]

-

Assessment of Colitis Severity:

Mechanism of Action

This compound exerts its anti-inflammatory effects through a multi-faceted mechanism of action, primarily by modulating key inflammatory signaling pathways and enhancing protective cellular responses.

Inhibition of Pro-inflammatory Cytokine Production

This compound has been shown to be a potent inhibitor of the production of several key pro-inflammatory cytokines that play a critical role in the pathogenesis of ulcerative colitis. This includes the suppression of:

-

Tumor Necrosis Factor-alpha (TNF-α): A central mediator of inflammation in IBD.[2][5]

-

Interferon-gamma (IFN-γ): A cytokine that promotes a Th1-mediated inflammatory response.

-

Interleukin-12 (IL-12): A cytokine that drives the differentiation of Th1 cells.

The inhibition of these cytokines is achieved, at least in part, by disrupting the MyD88-IRAK-TRAF6 signaling complex , which is a critical downstream component of Toll-like receptor (TLR) signaling.[6] By interfering with this complex, this compound effectively dampens the inflammatory cascade initiated by various stimuli in the gut.

Proposed Signaling Pathway of this compound in Inhibiting Pro-inflammatory Cytokines

Induction of Heme Oxygenase-1 (HO-1)

In addition to its inhibitory effects on pro-inflammatory pathways, this compound has been shown to upregulate the expression of Heme Oxygenase-1 (HO-1) .[2] HO-1 is a cytoprotective enzyme with potent anti-inflammatory, anti-apoptotic, and antioxidant properties. The induction of HO-1 is a key mechanism by which this compound may protect the intestinal mucosa from inflammatory damage.

Role of Heme Oxygenase-1 Induction by this compound

Modulation of Intestinal Microbiota

Recent preclinical evidence suggests that the therapeutic effects of this compound in DSS-induced colitis are dependent on the intestinal microbiota. Oral administration of this compound was found to alter the diversity and composition of the gut microbiota, leading to an increase in short-chain fatty acid (SCFA)-producing bacteria and promoting the generation of regulatory T cells (Tregs).[4] This indicates that this compound may also exert its beneficial effects by fostering a more balanced and less inflammatory gut microbial environment.

Conclusion

The preclinical data for this compound in models of ulcerative colitis are robust, demonstrating significant efficacy in reducing disease severity. Its unique dual mechanism of action, involving the suppression of key pro-inflammatory cytokine signaling pathways and the induction of the cytoprotective enzyme heme oxygenase-1, positions it as a compelling candidate for the treatment of ulcerative colitis. Furthermore, its positive influence on the gut microbiota adds another dimension to its therapeutic potential. These findings provide a strong rationale for the continued clinical development of this compound for patients with inflammatory bowel disease.

References

- 1. Orally administered RDP58 reduces the severity of dextran sodium sulphate induced colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of dextran sulphate sodium on intestinal epithelial cells and intestinal lymphocytes. | Gut [gut.bmj.com]

- 3. tandfonline.com [tandfonline.com]

- 4. RDP58 inhibits T cell-mediated bladder inflammation in an autoimmune cystitis model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. worldscientific.com [worldscientific.com]

- 6. auajournals.org [auajournals.org]

Methodological & Application

Delmitide Acetate: In Vitro Assay Protocols for Inflammation

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Delmitide Acetate, also known as RDP58, is a synthetic decapeptide with demonstrated anti-inflammatory properties. It has been shown to inhibit the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interferon-gamma (IFN-γ), and Interleukin-12 (IL-12).[1] The primary mechanism of action is believed to be the inhibition of the MyD88-IRAK-TRAF6 signaling complex, a critical upstream component of the Nuclear Factor-kappa B (NF-κB) pathway. Additionally, this compound has been reported to upregulate the expression of the anti-inflammatory enzyme Heme Oxygenase-1 (HO-1).

These application notes provide detailed protocols for in vitro assays to characterize the anti-inflammatory effects of this compound. The protocols are designed for researchers in immunology, pharmacology, and drug development who are investigating novel anti-inflammatory compounds.

Data Presentation

The following table summarizes the reported in vitro effects of this compound on key inflammatory mediators. Note: Specific IC50 values and quantitative dose-response data for this compound are not widely available in the public domain. The values presented here are illustrative and based on the qualitative descriptions of its activity. Researchers should determine these values experimentally.

| Assay Type | Target | Cell Type | Expected Outcome with this compound |

| Cytokine Release Assay | TNF-α | Human Lamina Propria Mononuclear Cells (LPMCs) | Decreased production |

| Cytokine Release Assay | IFN-γ | Human Lamina Propria Mononuclear Cells (LPMCs) | Decreased production |

| Cytokine Release Assay | IL-12 | - | Inhibition of production |

| Gene Expression Assay | Heme Oxygenase-1 (HO-1) | Various | Upregulation of mRNA and protein expression |

| NF-κB Activation Assay | NF-κB Nuclear Translocation | Various | Inhibition of translocation |

Experimental Protocols

TNF-α and IFN-γ Release Assay in Human Lamina Propria Mononuclear Cells (LPMCs)

This protocol is adapted from methodologies used to study the effects of immunomodulatory agents on primary human intestinal cells.

Objective: To determine the effect of this compound on the spontaneous or stimulated production of TNF-α and IFN-γ from LPMCs isolated from inflamed intestinal tissue.

Materials:

-

This compound

-

Fresh intestinal biopsy samples from patients with inflammatory bowel disease

-

RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine

-

Collagenase D

-

DNase I

-

Ficoll-Paque

-

Human TNF-α ELISA kit

-

Human IFN-γ ELISA kit

-

96-well cell culture plates

Protocol:

-

Isolation of LPMCs:

-

Wash intestinal biopsies with sterile PBS.

-

Mince the tissue into small pieces and incubate in RPMI 1640 containing collagenase D (1 mg/mL) and DNase I (100 U/mL) for 1-2 hours at 37°C with gentle shaking.

-

Filter the cell suspension through a 70 µm cell strainer.

-

Isolate LPMCs by density gradient centrifugation using Ficoll-Paque.

-

Wash the isolated cells twice with RPMI 1640.

-

Resuspend cells in complete RPMI 1640 and determine cell viability and count using a hemocytometer and trypan blue exclusion.

-

-

Cell Culture and Treatment:

-

Seed LPMCs at a density of 1 x 10^6 cells/mL in a 96-well plate.

-

Prepare serial dilutions of this compound in complete RPMI 1640.

-

Add this compound to the wells at various concentrations. Include a vehicle control (the solvent used to dissolve this compound).

-

For stimulated conditions, add an appropriate stimulus such as lipopolysaccharide (LPS) at 1 µg/mL.

-

Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

-

-

Cytokine Measurement:

-

After incubation, centrifuge the plate at 400 x g for 10 minutes.

-

Collect the cell culture supernatants.

-

Measure the concentrations of TNF-α and IFN-γ in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

-

Data Analysis:

-

Calculate the percentage inhibition of cytokine production for each concentration of this compound compared to the vehicle control.

-

Plot the percentage inhibition against the log concentration of this compound to determine the IC50 value.

NF-κB Nuclear Translocation Assay

This protocol describes a method to visualize and quantify the inhibition of NF-κB nuclear translocation by this compound using immunofluorescence microscopy.

Objective: To assess the inhibitory effect of this compound on the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus in response to an inflammatory stimulus.

Materials:

-

This compound

-

A suitable cell line (e.g., HeLa or RAW 264.7 macrophages)

-

DMEM or RPMI 1640 medium with 10% FBS and 1% Penicillin-Streptomycin

-

Tumor Necrosis Factor-alpha (TNF-α) as a stimulus

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

1% Bovine Serum Albumin (BSA) in PBS

-

Primary antibody against NF-κB p65

-

Fluorescently labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Glass coverslips

-

Fluorescence microscope

Protocol:

-

Cell Culture and Treatment:

-

Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control.

-

Stimulate the cells with TNF-α (10 ng/mL) for 30 minutes to induce NF-κB translocation. Include an unstimulated control.

-

-

Immunofluorescence Staining:

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Wash three times with PBS.

-

Block non-specific binding with 1% BSA in PBS for 1 hour.

-

Incubate with the primary anti-NF-κB p65 antibody (diluted in 1% BSA) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody (diluted in 1% BSA) for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash twice with PBS.

-

Mount the coverslips onto microscope slides.

-

-

Image Acquisition and Analysis:

-

Visualize the cells using a fluorescence microscope.

-

Capture images of the DAPI (blue) and the NF-κB p65 (e.g., green or red) channels.

-

Quantify the nuclear translocation by measuring the fluorescence intensity of NF-κB p65 in the nucleus versus the cytoplasm in a statistically significant number of cells for each condition.

-

Data Analysis:

-

Calculate the ratio of nuclear to cytoplasmic fluorescence intensity for each cell.

-

Compare the average ratios between the different treatment groups. A lower ratio in this compound-treated cells compared to the stimulated control indicates inhibition of translocation.

Heme Oxygenase-1 (HO-1) Induction Assay

This protocol outlines a method to measure the induction of HO-1 protein expression by this compound using Western blotting.

Objective: To determine if this compound upregulates the expression of the anti-inflammatory enzyme HO-1.

Materials:

-

This compound

-

A suitable cell line (e.g., RAW 264.7 macrophages)

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against HO-1

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Cell Culture and Treatment:

-

Seed cells in a 6-well plate and grow to 80-90% confluency.

-

Treat the cells with various concentrations of this compound for a specified time course (e.g., 6, 12, 24 hours). Include a vehicle control.

-

-

Protein Extraction and Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with lysis buffer on ice.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein.

-

Determine the protein concentration of each sample using a BCA protein assay.

-

-

Western Blotting:

-

Normalize the protein samples to the same concentration with lysis buffer and loading dye.

-

Boil the samples for 5 minutes.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-HO-1 antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with the loading control antibody (or run a parallel gel).

-

Data Analysis:

-

Quantify the band intensity for HO-1 and the loading control for each sample using densitometry software.

-

Normalize the HO-1 band intensity to the corresponding loading control band intensity.

-

Express the results as fold change in HO-1 expression relative to the vehicle control.

Mandatory Visualizations

Caption: Signaling pathway of this compound's anti-inflammatory action.

Caption: Workflow for the in vitro cytokine release assay.

Caption: Workflow for the NF-κB nuclear translocation assay.

References

Application Notes and Protocols for Testing Delmitide Acetate in Animal Models of Ulcerative Colitis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ulcerative colitis (UC) is a chronic inflammatory bowel disease (IBD) characterized by diffuse mucosal inflammation of the colon.[1][2] Animal models that mimic the pathology of human UC are indispensable for understanding its pathogenesis and for the preclinical evaluation of novel therapeutics.[3] Delmitide Acetate (also known as RDP58) is a novel, orally active, d-amino acid decapeptide with potent anti-inflammatory properties.[4][5] It has been shown to be effective in various autoimmune and inflammatory disease models.[6] The primary mechanism of action of this compound involves the inhibition of pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α), Interferon-gamma (IFN-γ), and Interleukin-12 (IL-12), while promoting the activity of heme oxygenase 1.[1][4] This document provides detailed application notes and protocols for testing the efficacy of this compound in two commonly used murine models of ulcerative colitis: Dextran Sulfate Sodium (DSS)-induced colitis and 2,4,6-Trinitrobenzene sulfonic acid (TNBS)-induced colitis.

Mechanism of Action of this compound

This compound is a rationally designed peptide that acts as a novel inhibitor of the MyD88-IRAK-TRAF6 complex formation.[7] This complex is a critical component of the intracellular signaling pathway downstream of Toll-like receptors (TLRs), which play a key role in the innate immune response and the subsequent inflammatory cascade in IBD. By disrupting this complex, this compound effectively reduces the production of multiple pro-inflammatory cytokines.[7]

Caption: Signaling pathway of this compound in inhibiting pro-inflammatory cytokine production.

Animal Models of Ulcerative Colitis

Two of the most widely used and well-characterized animal models for inducing a UC-like pathology are the DSS and TNBS models.

-

Dextran Sulfate Sodium (DSS)-Induced Colitis: This model is induced by administering DSS in the drinking water of mice.[3] DSS is a chemical colitogen that is directly toxic to the colonic epithelium, leading to a breakdown of the mucosal barrier and subsequent inflammation that closely resembles human UC.[3] The severity of colitis can be controlled by altering the concentration of DSS and the duration of administration, allowing for the induction of acute, chronic, or relapsing colitis.[3]

-

Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis: This model involves the intra-rectal administration of the haptenating agent TNBS in an ethanol solution.[8] The ethanol serves to disrupt the mucosal barrier, allowing TNBS to penetrate the colonic tissue and elicit a T-cell mediated immune response, which shares immunological features with human Crohn's disease but is also widely used to study UC-related mechanisms.[8][9]

Efficacy Data of this compound in Colitis Models

Studies have demonstrated the therapeutic efficacy of orally administered this compound in mitigating the severity of colitis in both DSS and TNBS-induced models.[1][9] The following tables summarize the key quantitative findings from these studies.

Table 1: Effect of this compound on Disease Activity Index (DAI) in DSS-Induced Colitis

| Treatment Group | Dosage | Mean DAI Score (Day 7) | Reference |

| Control (No DSS) | - | 0-1 | [10] |

| DSS + Vehicle | - | ~10 | [10] |

| DSS + this compound | 5 mg/kg/day, p.o. | Significantly Reduced vs. Vehicle | [1] |

| DSS + this compound | 10 mg/kg/day, p.o. | Significantly Reduced vs. Vehicle | [1] |

| DSS + 5-ASA | 50 mg/kg/day, p.o. | Significantly Reduced vs. Vehicle | [1] |

Note: DAI is a composite score of weight loss, stool consistency, and rectal bleeding.[11]

Table 2: Effect of this compound on Histological Score in Colitis Models

| Animal Model | Treatment Group | Dosage | Mean Histological Score | Reference |

| DSS-Induced | DSS + Vehicle | - | Significantly Increased vs. Control | [1] |

| DSS-Induced | DSS + this compound | 5 or 10 mg/kg/day, p.o. | Significantly Reduced vs. Vehicle | [1] |

| TNBS-Induced | TNBS + Vehicle | - | Significantly Increased vs. Control | [9] |

| TNBS-Induced | TNBS + this compound | Not specified, p.o. | Significantly Improved vs. Vehicle | [9] |

Note: Histological scores typically assess the degree of inflammation, crypt damage, and ulceration.

Experimental Protocols

The following are detailed protocols for inducing colitis and evaluating the therapeutic efficacy of this compound.

References

- 1. RDP58, a locally active TNF inhibitor, is effective in the dextran sulphate mouse model of chronic colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DDrare: Database of Drug Development for Rare Diseases [ddrare.nibn.go.jp]

- 3. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ebiohippo.com [ebiohippo.com]

- 5. RDP58 is a novel and potentially effective oral therapy for ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oral administration of RDP58 ameliorated DSS-induced colitis in intestinal microbiota dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ovid.com [ovid.com]

- 8. Chronic Experimental Model of TNBS-Induced Colitis to Study Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. RDP58, a novel immunomodulatory peptide with anti-inflammatory effects. A pharmacological study in trinitrobenzene sulphonic acid colitis and Crohn disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Orally administered RDP58 reduces the severity of dextran sodium sulphate induced colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Adequate Dextran Sodium Sulfate-induced Colitis Model in Mice and Effective Outcome Measurement Method - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for DSS-Induced Colitis Model and Delmitide Acetate Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the dextran sulfate sodium (DSS)-induced colitis model in mice and for evaluating the therapeutic efficacy of Delmitide Acetate.

Introduction to the DSS-Induced Colitis Model

The DSS-induced colitis model is a widely used translational animal model for inflammatory bowel disease (IBD), particularly ulcerative colitis (UC). Administration of DSS, a synthetic sulfated polysaccharide, in the drinking water of rodents disrupts the colonic epithelial barrier, leading to an influx of luminal antigens into the mucosa and triggering an inflammatory response that mimics many features of human UC. Key characteristics of this model include its simplicity, reproducibility, and the ability to induce acute, chronic, or relapsing colitis by varying the concentration and duration of DSS administration.

Introduction to this compound (RDP58)

This compound, also known as RDP58, is an orally active, synthetic d-isomer decapeptide with potent anti-inflammatory properties. Its mechanism of action involves the inhibition of pro-inflammatory cytokine production, notably tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ). Additionally, Delmitide up-regulates the expression of heme oxygenase-1 (HO-1), an enzyme with cytoprotective and anti-inflammatory functions. This dual action makes Delmitide a promising therapeutic candidate for IBD. Preclinical studies have demonstrated its efficacy in reducing disease severity in the DSS model of colitis.

Key Signaling Pathways

DSS-Induced Inflammatory Cascade

DSS administration initiates a complex inflammatory cascade. The initial damage to the colonic epithelium allows bacterial products to penetrate the lamina propria, where they are recognized by immune cells. This triggers the activation of downstream signaling pathways, leading to the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, and the recruitment of neutrophils and other inflammatory cells.

This compound Mechanism of Action

This compound exerts its anti-inflammatory effects by modulating key signaling pathways. It inhibits the synthesis of TNF-α and IFN-γ, two central mediators in the pathogenesis of IBD. Furthermore, it upregulates Heme Oxygenase-1 (HO-1), which in turn produces carbon monoxide (CO) and biliverdin. These molecules have anti-inflammatory, anti-apoptotic, and antioxidant properties, contributing to the resolution of inflammation and tissue protection.

Application Notes and Protocols for Measuring Delmitide Acetate Activity

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the in vitro activity of Delmitide Acetate (also known as RDP58), a decapeptide with known anti-inflammatory properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interferon-gamma (IFN-γ), and Interleukin-12 (IL-12). Its mechanism of action is linked to the modulation of inflammatory signaling pathways, including the NF-κB pathway.

The following sections offer step-by-step protocols for three key cell-based assays to quantify the bioactivity of this compound:

-

Inhibition of TNF-α Production in Macrophages: To measure the inhibitory effect of this compound on a key pro-inflammatory cytokine.

-

Inhibition of NF-κB Activation: To investigate the compound's activity on a central signaling pathway in inflammation.

-

Inhibition of T-Cell Proliferation: To assess the immunomodulatory effects of this compound on T-lymphocyte proliferation.

Data Presentation

Quantitative data from the described assays should be summarized for clear comparison. The following tables are templates for presenting your experimental results.

Table 1: Inhibition of TNF-α Production by this compound in LPS-Stimulated RAW 264.7 Macrophages

| This compound Concentration (µM) | TNF-α Concentration (pg/mL) (Mean ± SD) | % Inhibition | IC50 (µM) |

| 0 (Vehicle Control) | 0 | ||

| 0.1 | |||

| 1 | |||

| 10 | |||

| 50 | |||

| 100 |

Table 2: Inhibition of NF-κB Activation by this compound in a Reporter Assay

| This compound Concentration (µM) | Luciferase Activity (RLU) (Mean ± SD) | % Inhibition | IC50 (µM) |

| 0 (Vehicle Control) | 0 | ||

| 0.1 | |||

| 1 | |||

| 10 | |||

| 50 | |||

| 100 |

Table 3: Inhibition of T-Cell Proliferation by this compound

| This compound Concentration (µM) | BrdU Incorporation (Absorbance) (Mean ± SD) | % Inhibition | IC50 (µM) |

| 0 (Vehicle Control) | 0 | ||

| 0.1 | |||

| 1 | |||

| 10 | |||

| 50 | |||

| 100 |

Signaling Pathway and Experimental Workflows

Signaling Pathway

Caption: this compound's inhibitory action on the NF-κB signaling pathway.

Experimental Protocols

Protocol: Inhibition of TNF-α Production in LPS-Stimulated Macrophages

This assay measures the ability of this compound to inhibit the secretion of TNF-α from murine macrophage cells (RAW 264.7) stimulated with lipopolysaccharide (LPS).

Quantifying TNF-alpha Suppression by Delmitide Acetate In Vitro: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for quantifying the in vitro suppression of Tumor Necrosis Factor-alpha (TNF-alpha) by Delmitide Acetate. This compound is investigated for its potential to modulate the inflammatory response by inhibiting the production and signaling of TNF-alpha, a key pro-inflammatory cytokine. The following sections detail the underlying signaling pathways, provide standardized protocols for quantifying TNF-alpha suppression, and present illustrative data in a structured format.

Introduction

Tumor Necrosis Factor-alpha (TNF-alpha) is a pleiotropic cytokine implicated in a wide range of inflammatory diseases. Its overproduction is a hallmark of various autoimmune disorders, making it a critical target for therapeutic intervention. This compound has emerged as a potential modulator of the inflammatory cascade. Understanding its precise mechanism and quantifying its efficacy in suppressing TNF-alpha is crucial for its development as a therapeutic agent. This document outlines the in vitro methodologies to assess the inhibitory potential of this compound on TNF-alpha production.

Mechanism of Action: TNF-alpha Signaling Pathway

TNF-alpha exerts its biological effects by binding to its receptors, TNFR1 and TNFR2, initiating a cascade of intracellular signaling events that lead to the activation of transcription factors such as NF-κB and AP-1. These transcription factors then drive the expression of various pro-inflammatory genes, including TNF-alpha itself. This compound is hypothesized to interfere with this pathway, leading to a reduction in TNF-alpha production.

Data Presentation: In Vitro TNF-alpha Suppression by this compound

The following tables summarize representative quantitative data from in vitro assays assessing the efficacy of this compound in suppressing TNF-alpha production in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.

Table 1: Dose-Dependent Inhibition of TNF-alpha Protein Secretion by this compound

| This compound Conc. (µM) | TNF-alpha Concentration (pg/mL) ± SD | % Inhibition |

| 0 (LPS only) | 1250 ± 85 | 0% |

| 1 | 980 ± 62 | 21.6% |

| 10 | 540 ± 45 | 56.8% |

| 50 | 210 ± 28 | 83.2% |

| 100 | 95 ± 15 | 92.4% |

Table 2: Effect of this compound on TNF-alpha mRNA Expression

| This compound Conc. (µM) | Relative TNF-alpha mRNA Expression (Fold Change) ± SD | % Inhibition of Expression |

| 0 (LPS only) | 100 ± 12 | 0% |

| 1 | 75 ± 9 | 25% |

| 10 | 38 ± 5 | 62% |

| 50 | 15 ± 3 | 85% |

| 100 | 6 ± 2 | 94% |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Quantification of TNF-alpha Secretion by ELISA

This protocol outlines the measurement of secreted TNF-alpha in cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

-

RAW 264.7 murine macrophage cell line

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

-

This compound stock solution

-

Lipopolysaccharide (LPS) from E. coli

-

Mouse TNF-alpha ELISA kit

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.

-

Pre-treatment: Remove the medium and pre-treat the cells with varying concentrations of this compound (e.g., 1, 10, 50, 100 µM) in fresh serum-free DMEM for 1 hour. Include a vehicle control (e.g., DMSO).

-

Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control and incubate for 4-6 hours.

-

Supernatant Collection: Centrifuge the plate at 400 x g for 10 minutes and carefully collect the supernatants.

-

ELISA: Perform the TNF-alpha ELISA on the collected supernatants according to the manufacturer's instructions.

-

Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate the concentration of TNF-alpha in each sample by interpolating from a standard curve generated with recombinant TNF-alpha.

Protocol 2: Analysis of TNF-alpha mRNA Expression by RT-qPCR

This protocol describes the quantification of TNF-alpha gene expression using Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR).

Materials:

-

Treated RAW 264.7 cells (from a parallel experiment to Protocol 1)

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR SYBR Green Master Mix

-

Primers for mouse TNF-alpha and a housekeeping gene (e.g., GAPDH)

-

qPCR instrument

Procedure:

-

RNA Extraction: After the treatment period, lyse the cells directly in the wells and extract total RNA using a commercial RNA extraction kit.

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

-

qPCR: Set up the qPCR reaction with SYBR Green Master Mix, cDNA, and specific primers for TNF-alpha and the housekeeping gene.

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in TNF-alpha mRNA expression, normalized to the housekeeping gene.

Logical Relationship: this compound's Suppressive Action

The following diagram illustrates the logical flow of how this compound leads to the suppression of TNF-alpha.

Conclusion

The protocols and data presented in this document provide a framework for the in vitro characterization of this compound as a TNF-alpha suppressant. The use of standardized assays such as ELISA and RT-qPCR allows for the robust quantification of its inhibitory effects on both protein secretion and gene expression. These methodologies are essential for the pre-clinical evaluation and further development of this compound as a potential therapeutic for inflammatory diseases.

Application Notes and Protocols: Western Blot Analysis of Heme Oxygenase 1 (HO-1) Induction by RDP58

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for investigating the potential of the novel immunomodulatory peptide, RDP58, to induce the expression of the cytoprotective and anti-inflammatory enzyme, Heme Oxygenase 1 (HO-1). While RDP58 is known to exert its anti-inflammatory effects by inhibiting pro-inflammatory cytokines[1][2][3][4], its direct impact on the HO-1 pathway, a critical endogenous defense mechanism against oxidative stress and inflammation, remains an area of active investigation[5][6]. These protocols and application notes are designed to facilitate research into this novel therapeutic avenue.

Data Presentation

The following table represents a hypothetical data set from a dose-response experiment designed to quantify the induction of HO-1 by RDP58 in a relevant cell line (e.g., human intestinal epithelial cells or macrophages). Data is presented as the mean fold change in HO-1 protein expression relative to an untreated control, as determined by densitometric analysis of Western blot bands.

| Treatment Group | RDP58 Concentration (µg/mL) | Mean Fold Change in HO-1 Expression (± SEM) |

| Vehicle Control | 0 | 1.00 ± 0.12 |

| RDP58 | 10 | 1.85 ± 0.21 |

| RDP58 | 50 | 3.42 ± 0.35 |

| RDP58 | 100 | 5.15 ± 0.48 |

| Positive Control (e.g., Hemin) | 20 µM | 8.20 ± 0.65 |

Experimental Protocols

Cell Culture and RDP58 Treatment

This protocol outlines the steps for culturing a suitable cell line and treating the cells with RDP58 to assess its effect on HO-1 expression.

-

Cell Seeding: Plate a suitable cell line (e.g., HT-29 human colon adenocarcinoma cells or THP-1 human monocytic cells differentiated into macrophages) in 6-well plates at a density of 1 x 10^6 cells per well. Culture the cells in the appropriate medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Starvation (Optional): Once the cells reach 70-80% confluency, you may wish to serum-starve the cells for 12-24 hours to reduce basal signaling activity. Replace the growth medium with a serum-free or low-serum medium.

-

RDP58 Treatment: Prepare a stock solution of RDP58 in a suitable solvent (e.g., sterile phosphate-buffered saline). Dilute the stock solution to the desired final concentrations in the cell culture medium.

-

Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of RDP58 or the vehicle control. Incubate the cells for a predetermined time course (e.g., 6, 12, or 24 hours) to assess the temporal dynamics of HO-1 induction.

Western Blot Protocol for HO-1 Detection

This protocol provides a detailed procedure for performing a Western blot to detect and quantify HO-1 protein levels in cell lysates.[7][8][9]

-

Cell Lysis:

-

After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.[8][10]

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet the cell debris.

-

Transfer the supernatant (protein extract) to a new tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each sample using a BCA protein assay or a similar method, following the manufacturer's instructions.

-

-

Sample Preparation:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add an equal volume of 2x Laemmli sample buffer to each sample.

-

Boil the samples at 95-100°C for 5 minutes to denature the proteins.

-

-

Gel Electrophoresis:

-

Load equal amounts of protein (typically 20-30 µg) into the wells of a 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation.

-

Run the gel at 100-120V until the dye front reaches the bottom of the gel.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

-

Confirm successful transfer by staining the membrane with Ponceau S.

-

-

Immunoblotting:

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[8]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for HO-1 (e.g., rabbit anti-HO-1) diluted in the blocking buffer overnight at 4°C with gentle agitation.[11]

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-